Trimethylsulfonylmethane
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Overview
Description
Trimethylsulfonylmethane is an organosulfur compound with the molecular formula C₄H₁₀O₆S₃ and a molecular weight of 250.314 g/mol . It is characterized by the presence of three sulfonyl groups attached to a methane backbone. This compound is known for its stability and resistance to decomposition at elevated temperatures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsulfonylmethane can be synthesized through various methods. One common approach involves the reaction of methanesulfonic acid with formaldehyde and a base, such as sodium hydroxide, under controlled conditions . The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanesulfonic acid and formaldehyde in the presence of a catalyst. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Trimethylsulfonylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted methanesulfonyl derivatives.
Scientific Research Applications
Trimethylsulfonylmethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfoxide compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research has explored its potential as an anti-inflammatory agent and its role in drug delivery systems.
Mechanism of Action
The mechanism of action of trimethylsulfonylmethane involves its ability to interact with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It influences oxidative stress pathways and inflammatory responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Dimethyl sulfone (DMSO₂): An organosulfur compound with similar properties but a simpler structure.
Methanesulfonylmethane: Another related compound with fewer sulfonyl groups.
Uniqueness: Trimethylsulfonylmethane is unique due to its three sulfonyl groups, which confer distinct chemical reactivity and stability compared to its simpler counterparts .
Properties
CAS No. |
67294-81-9 |
---|---|
Molecular Formula |
C4H10O6S3 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
tris(methylsulfonyl)methane |
InChI |
InChI=1S/C4H10O6S3/c1-11(5,6)4(12(2,7)8)13(3,9)10/h4H,1-3H3 |
InChI Key |
QYBXIUDBUIUBHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
Origin of Product |
United States |
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